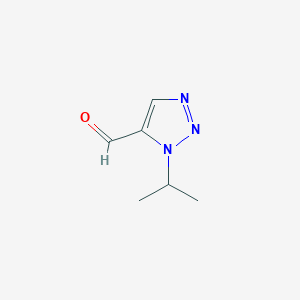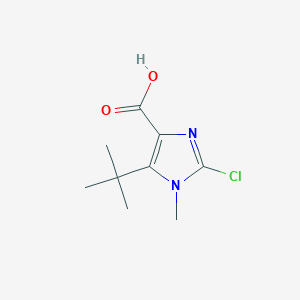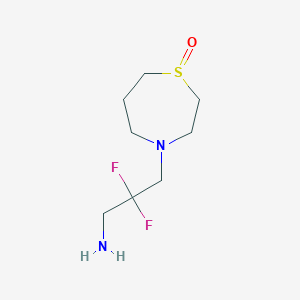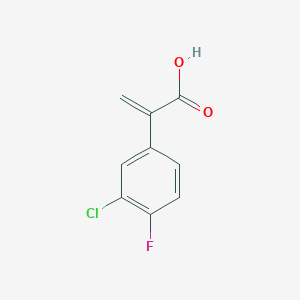
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one is an organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a methylamino group and a methylcyclobutyl group attached to a propanone backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylcyclobutanol and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures ensures that the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or reagent in biochemical assays and studies involving enzyme activity or metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of 1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
類似化合物との比較
Similar Compounds
1-(Methylamino)-3-(1-methylcyclopentyl)propan-2-one: This compound features a cyclopentyl group instead of a cyclobutyl group, leading to differences in reactivity and properties.
1-(Methylamino)-3-(1-methylcyclohexyl)propan-2-one: The presence of a cyclohexyl group introduces additional steric effects and alters the compound’s behavior in chemical reactions.
Uniqueness
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the methylcyclobutyl group, in particular, influences the compound’s stability and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-(methylamino)-3-(1-methylcyclobutyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(4-3-5-9)6-8(11)7-10-2/h10H,3-7H2,1-2H3 |
InChIキー |
QUDUNXOXKPKCMN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)CC(=O)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


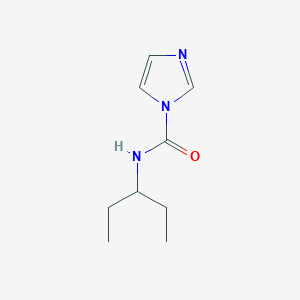
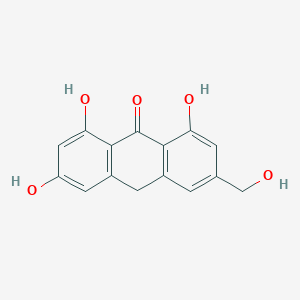

![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
